molecular formula C12H17BBrNO2 B581195 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-50-2

2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B581195
CAS RN: 1310404-50-2
M. Wt: 297.987
InChI Key: RARGTIKJOZJYGK-UHFFFAOYSA-N
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Description

“2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H15BBrNO2 . It is related to the compound 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which has applications in the field of medicine, organic synthesis, and fine chemicals .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be represented by the InChI string: InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 . This indicates that the molecule consists of a pyridine ring substituted with a bromo group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .

Scientific Research Applications

Medicinal Applications

The compound 2-Bromo-5-methylpyridine-3-boronic acid pinacol ester has been noted for its importance in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. This application leverages the compound’s reactivity in organic synthesis, particularly in creating molecules that can interact with biological systems .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for constructing more complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are pivotal in creating new carbon-carbon bonds and hence new molecular structures .

Fine Chemicals Production

The boronic ester group within this compound is also valuable in the production of fine chemicals. These are typically high-value, low-volume chemicals used in specialized applications such as pharmaceuticals, agrochemicals, and materials science .

Borylation Reactions

Compounds containing the 1,3,2-dioxaborolane moiety are used in borylation reactions. These reactions are essential for introducing boron into molecules, which can then undergo further transformations such as Suzuki coupling—a powerful tool for creating biaryl structures often found in pharmaceuticals .

Hydroboration

The same moiety is also involved in hydroboration reactions of alkynes and alkenes. This process adds boron across the carbon-carbon double or triple bond, which can then be converted into various functional groups through subsequent reactions .

Antimicrobial Potential

While not directly related to the exact compound , derivatives of similar compounds have shown antimicrobial potential. This suggests that with further modification, 2-Bromo-5-methylpyridine-3-boronic acid pinacol ester could potentially be used to create antimicrobial agents .

Mechanism of Action

Target of Action

The compound 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2-Bromo-5-methylpyridine-3-boronic acid pinacol ester, is an important intermediate for the synthesis of cholinergic drugs . These drugs primarily target the cholinergic system, which plays a crucial role in the nervous system by regulating the neurotransmitter acetylcholine.

Mode of Action

It is known that similar compounds participate in the synthesis of various drugs through nucleophilic and amidation reactions . These reactions involve the exchange of a nucleophile, or electron-rich atom, with the compound, leading to the formation of new covalent bonds.

Biochemical Pathways

The compound is involved in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . These drugs work by modulating the cholinergic system, a biochemical pathway that involves the neurotransmitter acetylcholine. Acetylcholine is essential for many functions in the body, including muscle movement and the regulation of heart rate and digestion.

Result of Action

The result of the action of 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is the synthesis of cholinergic drugs . These drugs can have various effects at the molecular and cellular level, depending on their specific mechanism of action. For example, they may increase the concentration of acetylcholine at nerve synapses, enhancing cholinergic transmission.

properties

IUPAC Name

2-bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO2/c1-8-6-9(10(14)15-7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARGTIKJOZJYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694420
Record name 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310404-50-2
Record name Pyridine, 2-bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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